4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine

Catalog No.
S15669970
CAS No.
M.F
C19H20N2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyrid...

Product Name

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine

IUPAC Name

4-(3-phenyl-1-piperidin-1-ylprop-2-ynyl)pyridine

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C19H20N2/c1-3-7-17(8-4-1)9-10-19(18-11-13-20-14-12-18)21-15-5-2-6-16-21/h1,3-4,7-8,11-14,19H,2,5-6,15-16H2

InChI Key

LWTHEPKNZBKYRL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=NC=C3

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine is a complex organic compound characterized by its unique structural features, which include a pyridine ring and a piperidine moiety connected via a propynyl chain. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of the phenyl and piperidinyl groups suggests that it may interact with various biological targets, making it a subject of interest in drug discovery and development.

, including:

  • Oxidation: The compound may undergo oxidation to form various oxidized derivatives, which could alter its biological activity.
  • Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially affecting its pharmacological properties.
  • Substitution Reactions: The functional groups in the compound can be substituted with other nucleophiles or electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine exhibits significant biological activity. Its structure suggests potential interactions with various receptors and enzymes, which may lead to effects such as:

  • Antimicrobial Activity: Compounds with similar structures have been studied for their ability to inhibit bacterial growth.
  • Anticancer Properties: Some derivatives have shown promise in cancer cell line studies by inducing apoptosis or inhibiting proliferation.
  • Neurological Effects: The piperidine moiety indicates potential neuroactivity, possibly influencing neurotransmitter systems.

The exact mechanisms of action would depend on the specific biological targets and pathways involved .

The synthesis of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine typically involves multiple steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Propynyl Group: The propynyl group may be introduced via alkylation reactions using reagents like propargyl bromide.
  • Attachment of the Pyridine Moiety: This is generally accomplished through acylation reactions using pyridine derivatives.
  • Purification: The final product is usually purified using techniques such as column chromatography to obtain high purity .

The unique structure of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine allows for various applications:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases, particularly in oncology and neurology.
  • Biological Research: It can serve as a tool compound for studying biological pathways and receptor interactions.

Studies investigating the interactions of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-y)pyridine with biological systems are crucial for understanding its pharmacodynamics. These studies might include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Testing the effects on cell viability, proliferation, and apoptosis in various cell lines.

Such investigations help elucidate the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-y)pyridine. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
4-(3-Pyridyl)-N,N-dimethylpiperidineContains a piperidine ring and pyridyl groupFocused on central nervous system activity
3-(Pyridin-2-yloxy)-N-methylpiperidineContains an ether linkagePotential use in anti-inflammatory applications
N-(4-Pyridyl)-N'-(phenethyl)ureaUrea functional group with pyridyl moietyInvestigated for anti-cancer properties

Uniqueness: The uniqueness of 4-(3-Phe-nyl-1-(piperidin-1-y)prop-2-en-y)-pyridine lies in its combination of functional groups that could confer distinct biological activities compared to other similar compounds. Its specific structural arrangement allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .

This detailed exploration underscores the significance of 4-(3-Phe-nyl -1-(piperidin -1-y)prop -2-en-y)-pyridine in medicinal chemistry and its promising applications in drug development. Further research into its synthesis, biological activity, and interactions will continue to enhance our understanding of this compound's potential.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

276.162648646 g/mol

Monoisotopic Mass

276.162648646 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

Explore Compound Types